

"analytical techniques for quantifying 2-fluoro-4-(2-hydroxyethyl)benzoic acid"

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Compound of Interest

Compound Name:	2-fluoro-4-(2-hydroxyethyl)benzoic Acid
CAS No.:	481075-50-7
Cat. No.:	B3052916

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Executive Summary

This guide details the quantification of **2-fluoro-4-(2-hydroxyethyl)benzoic acid** (CAS: 65145-13-3), a bifunctional fluorinated aromatic intermediate often encountered in the synthesis of liquid crystals and as a metabolic analog in fluoropharmaceutical development.

The analyte presents specific chromatographic challenges due to its amphiphilic nature: it possesses a polar, ionizable carboxylic acid moiety (

) and a hydrophilic hydroxyethyl tail, grafted onto a lipophilic fluorobenzene core. This guide provides two distinct protocols:

- Method A (UHPLC-MS/MS): High-sensitivity bioanalysis (pg/mL range) utilizing Negative Electrospray Ionization (ESI-).
- Method B (HPLC-UV): Robust quality control (µg/mL range) for drug substance or bulk intermediate analysis.

Physicochemical Profile & Analytical Logic

Understanding the molecule is the first step to successful method development.

Property	Value (Approx.)	Analytical Implication
Molecular Weight	184.16 g/mol	Small molecule; requires high-resolution separation to avoid matrix interference.
Acidic pKa	~3.5 (COOH)	The ortho-fluorine enhances acidity via induction. At neutral pH, it is fully deprotonated (anionic).
LogP	1.1 – 1.5	Moderately polar. Standard C18 columns may suffer from "dewetting" or poor retention without pH control.
UV Absorption	nm	The benzene ring allows for UV detection, though the fluorine substituent may cause a hypsochromic shift.

The "Retention Dilemma": In Reverse Phase Chromatography (RPC), the carboxylic acid must be protonated (neutral) to retain on the hydrophobic column. This requires a mobile phase pH < 3.5. However, for MS detection in negative mode (ESI-), the molecule must be deprotonated (ionized).

- Solution: We utilize a "Post-Column Infusion" or carefully balanced mobile phase (Ammonium Acetate/Acetic Acid) that allows retention while facilitating ionization in the source.

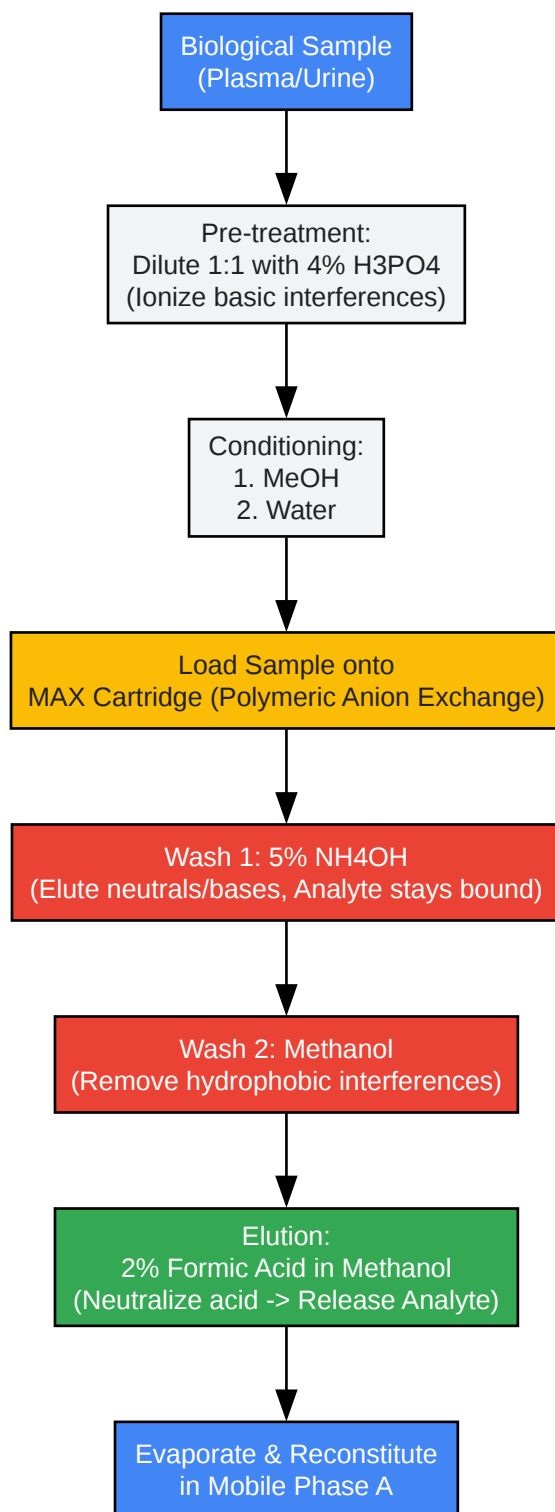
Method A: UHPLC-MS/MS Protocol (Trace Analysis)

Target Audience: DMPK Scientists, Clinical Researchers. Scope: Plasma, Urine, and Cell Culture Media.

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Protein precipitation (PPT) is often insufficient for polar acids due to high matrix suppression. We recommend Mixed-Mode Anion Exchange (MAX) to lock the analyte by charge and wash away interferences.

Graphviz Diagram: SPE Logic Flow



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Caption: Mixed-Mode Anion Exchange (MAX) leverages the acidic nature of the analyte for selective retention.

Chromatographic Conditions

- System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
- Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 μ m).
 - Why? The T3 bonding technology is designed to withstand 100% aqueous mobile phases and provides superior retention for polar acids compared to standard C18.
- Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B (Isocratic hold to elute salts)
 - 6.0 min: 95% B
 - 7.0 min: 95% B
 - 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

- Ionization: ESI Negative (ESI-).
- Source Temp: 450°C (Fluorinated acids are thermally stable).
- MRM Transitions (Multiple Reaction Monitoring):

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Mechanism
Quantifier	183.0 [M-H] ⁻	139.0	15 - 20	Decarboxylation (loss)
Qualifier	183.0 [M-H] ⁻	119.0	25 - 30	Loss of + HF

Note: The decarboxylation of benzoic acids is a dominant pathway in negative mode MS/MS.

Method B: HPLC-UV Protocol (QC & Purity)

Target Audience: QC Chemists, Process Development. Scope: Raw material testing, stability studies.

Chromatographic Conditions

- System: Standard HPLC (e.g., Agilent 1100/1200).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm).
- Detection: UV-Vis / DAD at 254 nm (primary) and 230 nm (secondary).
- Mobile Phase:
 - A: 20 mM Potassium Phosphate Buffer (pH 2.5). Low pH is critical to suppress ionization and prevent peak tailing.
 - B: Methanol.[1][2]
- Isocratic Method: 70% A / 30% B.
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 10 μL.

System Suitability Criteria (USP <621>)

- Tailing Factor:

(Crucial for acidic analytes).

- Resolution:

from nearest impurity.

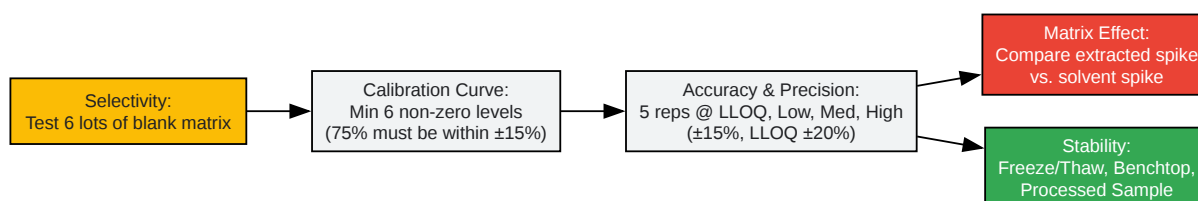
- RSD (n=6):

for area response.

Method Validation Strategy (FDA M10/ICH)

To ensure the trustworthiness of the data, the following validation parameters must be met, aligned with ICH M10 guidelines [1].

Graphviz Diagram: Validation Decision Tree



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Caption: Workflow for Bioanalytical Method Validation according to ICH M10.

Specific Considerations for Fluorinated Benzoates:

- Carryover: Fluorinated compounds can stick to stainless steel and PTFE lines.
 - Mitigation: Use a needle wash of 50:50 Methanol:Water + 0.5% Ammonium Hydroxide. The high pH wash ensures the acid is fully ionized (soluble) and removed from the needle.

- Internal Standard: Use Benzoic acid-d5 or 4-Fluorobenzoic acid-d4 if isotopically labeled **2-fluoro-4-(2-hydroxyethyl)benzoic acid** is unavailable.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing (HPLC)	Silanol interaction or partial ionization.	Lower mobile phase pH to < 2.5 using Phosphate buffer. Ensure column is "end-capped."
Low Sensitivity (MS)	Ion suppression or wrong pH.	Switch from Formic Acid to Ammonium Acetate (buffer pH 4.5). The acetate anion can assist in deprotonation.
Retention Time Drift	Column equilibration issues.	HILIC/Polar C18 columns require longer equilibration times (20 column volumes) between gradients.
Ghost Peaks	Carryover from previous high-concentration injection.	Implement the high-pH needle wash described in Section 5.

References

- FDA/ICH. (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [\[Link\]](#)
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